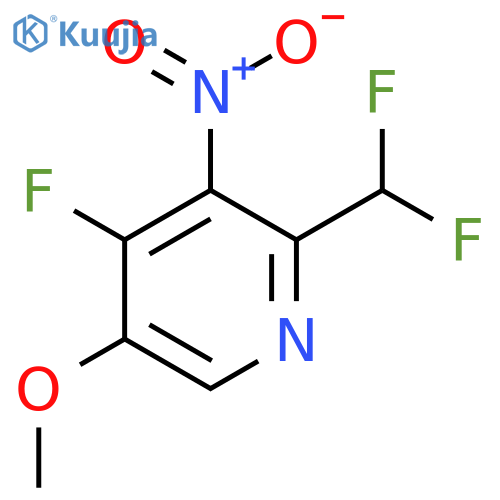Cas no 1805463-13-1 (2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine)

1805463-13-1 structure
商品名:2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine
CAS番号:1805463-13-1
MF:C7H5F3N2O3
メガワット:222.121412038803
CID:4883089
2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine
-
- インチ: 1S/C7H5F3N2O3/c1-15-3-2-11-5(7(9)10)6(4(3)8)12(13)14/h2,7H,1H3
- InChIKey: SRNXLJLJTFJRAM-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CN=C(C(F)F)C=1[N+](=O)[O-])OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.9
2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029034870-250mg |
2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine |
1805463-13-1 | 95% | 250mg |
$989.80 | 2022-04-01 | |
| Alichem | A029034870-1g |
2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine |
1805463-13-1 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
| Alichem | A029034870-500mg |
2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine |
1805463-13-1 | 95% | 500mg |
$1,802.95 | 2022-04-01 |
2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
1805463-13-1 (2-(Difluoromethyl)-4-fluoro-5-methoxy-3-nitropyridine) 関連製品
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
